3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid
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Overview
Description
“3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 24246-92-2 . It has a molecular weight of 235.24 and its IUPAC name is 4-oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved data.Scientific Research Applications
Polymer and Material Science
Research on phloretic acid, a compound related to 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, has demonstrated its utility in the development of polybenzoxazine, a class of thermosetting resins. Phloretic acid serves as a renewable phenolic component that enhances the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to conventional phenol-based systems. This innovation enables the production of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, from coatings to composites, highlighting the potential of this compound in the realm of green chemistry and sustainable material development (Acerina Trejo-Machin et al., 2017).
Organic Synthesis and Catalysis
The versatility of this compound derivatives in organic synthesis is exemplified by their role in the formation of novel macrocyclic compounds and in the functionalization of toluenes. For instance, the synthesis of complex macrocycles involving direct amide cyclization from related precursors has opened new pathways in the design of molecules with potential applications in medicinal chemistry and material science (A. Linden et al., 2006). Furthermore, the functionalization of substituted N,N-dimethylbenzylamines to produce 3-(2'-tolyl)propanoic acid derivatives underlines the compound's role in facilitating novel synthetic routes, thereby enhancing the toolbox available for organic chemists (Gui-Xin Cai et al., 2007).
Biochemical Applications
In the realm of biochemistry, this compound derivatives have been explored for their potential as opioid antagonists, showcasing the broad applicability of this compound beyond traditional organic synthesis and material science. The modification of opioid peptides with derivatives of this compound resulted in the first opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue, marking a significant advancement in the development of novel pharmacological agents (Yixin Lu et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As always, proper safety precautions should be taken when handling this compound.
Properties
IUPAC Name |
4-oxo-4-(phenacylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKUOVISGPERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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